molecular formula C5HF9O2 B1296722 Hexafluoroisopropyl trifluoroacetate CAS No. 42031-15-2

Hexafluoroisopropyl trifluoroacetate

Cat. No.: B1296722
CAS No.: 42031-15-2
M. Wt: 264.05 g/mol
InChI Key: QFOKVELJLZLFMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexafluoroisopropyl trifluoroacetate, also known as 1,1,1,3,3,3-Hexafluoroisopropyl trifluoroacetate, is primarily used in chemical reactions as a solvent . It has unique properties that make it suitable for promoting a wide range of challenging chemical reactions . .

Mode of Action

The compound’s mode of action is complex and involves its unique properties. It was initially believed that this compound was almost exclusively involved in the stabilization of cationic intermediates, owing to its high polarity and low nucleophilicity . Recent findings reveal that many lewis and brønsted acid-catalyzed transformations conducted in this compound additionally involve cooperation between the catalyst and this compound hydrogen-bond clusters . This cooperation is akin to Lewis- or Brønsted acid-assisted-Brønsted acid catalysis .

Biochemical Pathways

It is known to play a significant role in transition metal-catalyzed c–h bond functionalization reactions . In these reactions, this compound acts as a green and sustainable deep eutectic solvent .

Pharmacokinetics

The hexafluoroisopropyl group imparts unique properties to the resulting compounds, such as increased lipophilicity and chemical stability . These properties could potentially influence the compound’s bioavailability.

Result of Action

It is known to play a significant role in promoting a wide range of challenging chemical reactions . It is also known to enhance the yield and selectivity of distal aromatic C–H functionalizations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been detected as a ubiquitous and highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites . While a natural formation of trifluoroacetate along other fluorinated chemicals by volcanic activity and deep ocean vents is discussed as a major source of trifluoroacetate in the environment, trifluoroacetate is also formed from fluorinated refrigerants, pharmaceuticals, and pesticides .

Biochemical Analysis

Biochemical Properties

Hexafluoroisopropyl trifluoroacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to stabilize cationic intermediates in reactions, owing to its high polarity and low nucleophilicity . This stabilization is crucial in many Lewis and Brønsted acid-catalyzed reactions, where this compound forms hydrogen-bond clusters that cooperate with the catalyst . These interactions enhance the reactivity of the compound, making it a versatile reagent in biochemical studies.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the liver as the target organ in mammalian studies, causing mild liver hypertrophy . Additionally, this compound acts as a weak peroxisome proliferator, influencing cellular metabolism by altering the expression of genes involved in lipid metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and stabilization of cationic intermediates . This compound enhances the reactivity of hydrogen peroxide in oxidation reactions, such as the Baeyer-Villiger oxidation of cyclic ketones . The unique properties of this compound, including its high polarity and low nucleophilicity, enable it to participate in complex biochemical reactions, making it a valuable tool in molecular studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that trifluoroacetic acid, a related compound, is highly water-soluble and present in low concentrations in water bodies . The stability of this compound in various environments is crucial for its long-term effects on cellular function. In vitro and in vivo studies have indicated that the compound does not induce adverse effects in extended studies, highlighting its potential for long-term biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Acute toxicity studies have shown that the compound has a low potential for inducing toxicity, with high doses causing mild liver hypertrophy in rats . Biomarker analyses indicate that this compound acts as a weak peroxisome proliferator, influencing lipid metabolism at higher doses . These findings suggest that the compound can be used safely in biochemical research, provided that appropriate dosages are maintained.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s high polarity and low nucleophilicity enable it to participate in oxidation reactions, such as the Baeyer-Villiger oxidation . These interactions influence metabolic flux and metabolite levels, making this compound a valuable tool in studying metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high water solubility allows it to be readily absorbed and distributed in various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with specific transporters, highlighting its potential for targeted biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s high polarity and ability to form hydrogen-bond clusters enable it to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . These targeting signals and post-translational modifications direct this compound to specific organelles, enhancing its effectiveness in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexafluoroisopropyl trifluoroacetate can be synthesized through the esterification of hexafluoroisopropanol with trifluoroacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Hexafluoroisopropyl trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Hexafluoroisopropyl trifluoroacetate is unique due to its dual functionality, combining the properties of both hexafluoroisopropanol and trifluoroacetic acid. This allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O2/c6-3(7,8)1(4(9,10)11)16-2(15)5(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOKVELJLZLFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340673
Record name 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42031-15-2
Record name 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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